molecular formula C16H23NO4 B14849961 2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Cat. No.: B14849961
M. Wt: 293.36 g/mol
InChI Key: PRQCYPIVFMSCHJ-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a p-tolyl group attached to the butanoic acid chain. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Butanoic Acid Chain: The protected amino group is then reacted with a suitable precursor to form the butanoic acid chain. This step may involve various reagents and conditions depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid involves its reactivity and stability as a protected amino acid. The Boc protecting group provides stability during chemical reactions, allowing for selective deprotection and further functionalization. The p-tolyl group enhances the compound’s reactivity and facilitates its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-2-(p-tolyl)acetic acid: Similar structure but with an acetic acid chain instead of butanoic acid.

    2-((Tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid: Similar structure but with a propanoic acid chain.

Uniqueness

2-((Tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is unique due to its specific combination of the Boc protecting group and the p-tolyl group attached to the butanoic acid chain. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

4-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

PRQCYPIVFMSCHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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